

# role of CaV1.3 channels in neuronal excitability

Author: BenchChem Technical Support Team. Date: December 2025

Compound of Interest

Compound Name: CaV1.3 antagonist-1

Cat. No.: B10819979

Get Quote

An In-depth Technical Guide on the Core Role of CaV1.3 Channels in Neuronal Excitability

Audience: Researchers, scientists, and drug development professionals.

## Introduction

Voltage-gated calcium channels (VGCCs) are fundamental regulators of intracellular calcium concentration, a versatile second messenger that governs a multitude of cellular processes.[1] Within the L-type voltage-gated calcium channel (LTCC) family, the CaV1.3 channel, encoded by the CACNA1D gene, plays a distinct and critical role in the central nervous system (CNS).[2] [3][4] Unlike its close relative, CaV1.2, the CaV1.3 channel possesses unique biophysical properties that enable it to influence neuronal excitability at membrane potentials near the firing threshold.[5]

These channels are postsynaptically localized in the soma and dendrites, where they are pivotal in shaping neuronal firing patterns, mediating synaptic plasticity, and driving excitation-transcription coupling. Their dysfunction is increasingly implicated in a range of neurological and psychiatric disorders, including Parkinson's disease, autism spectrum disorders (ASD), and epilepsy, making them a compelling target for therapeutic intervention. This guide provides a comprehensive overview of the biophysical characteristics, physiological functions, pathological implications, and experimental methodologies related to CaV1.3 channels.

# **Biophysical Properties of CaV1.3 Channels**

The functional signature of CaV1.3 channels is defined by their unique gating properties, which distinguish them from other LTCCs.

### Foundational & Exploratory





Low-Voltage Activation: A key feature of CaV1.3 channels is their activation at more hyperpolarized (negative) membrane potentials compared to CaV1.2 channels. This low-voltage activation allows them to open in response to subthreshold depolarizations, positioning them to significantly influence neuronal firing near the resting potential. This property is crucial for their role in pacemaking activities in various neurons.

Inactivation Kinetics: CaV1.3 channels exhibit both voltage-dependent inactivation (VDI) and calcium-dependent inactivation (CDI). CDI is a negative feedback mechanism where calcium influx through the channel binds to calmodulin (CaM), which then interacts with the channel to promote its closure. The kinetics of inactivation are generally slower and less complete compared to CaV1.2 channels, allowing for more sustained calcium entry during prolonged depolarizations.

Regulation by C-terminal Modulation: The biophysical properties of CaV1.3 are tightly regulated by its C-terminus. Alternative splicing of the C-terminal domain gives rise to long and short isoforms that display different sensitivities to CaM, affecting CDI and channel facilitation. A C-terminal modulatory domain (CTM) can interfere with CaM binding, thereby inhibiting channel activity and CDI.

Conductance: The single-channel conductance of CaV1.3 is similar to that of CaV1.2. However, due to their lower activation threshold, they contribute significantly to calcium influx at perithreshold voltages.

# Table 1: Comparative Biophysical Data of CaV1.2 vs. CaV1.3 Channels



| Property                                              | CaV1.3                                                         | CaV1.2                                    | Reference |
|-------------------------------------------------------|----------------------------------------------------------------|-------------------------------------------|-----------|
| Activation Threshold                                  | Activates at ~20-25<br>mV more<br>hyperpolarized<br>potentials | Higher voltage-<br>activated              |           |
| Voltage of Half-<br>Maximal Activation<br>(V0.5, act) | ~ -40 mV to -25 mV<br>(isoform dependent)                      | ~ -15 mV to -5 mV                         |           |
| Inactivation                                          | Slower and less<br>complete voltage-<br>dependent inactivation | Faster voltage-<br>dependent inactivation |           |
| Calcium-Dependent<br>Inactivation (CDI)               | Prominent, modulated by C-terminal splice variants             | Strong                                    |           |
| Single-Channel Conductance (with Ba2+)                | ~20-25 pS                                                      | ~20-25 pS                                 |           |

Note: Exact values can vary based on the expression system, auxiliary subunit composition, and specific splice variants.

# Physiological Roles in Neuronal Excitability

CaV1.3 channels are integral to several aspects of neuronal function due to their strategic subcellular location and unique gating properties.

- Pacemaking and Tonic Firing: In neurons that exhibit spontaneous, rhythmic firing, such as
  dopaminergic neurons of the substantia nigra, CaV1.3 channels contribute to the pacemaker
  currents that drive this activity. Their ability to open at subthreshold voltages allows them to
  generate dendritic plateau potentials, during which neurons can fire tonically.
- Spike-Frequency Adaptation: By coupling to calcium-activated potassium (KCa) channels, such as SK and BK channels, CaV1.3-mediated calcium influx contributes to the



afterhyperpolarization (AHP) that follows action potentials. This mechanism is crucial for regulating firing frequency and promoting spike-frequency adaptation.

- Synaptic Plasticity and Gene Expression: CaV1.3 channels are a key source of calcium for
  initiating intracellular signaling cascades that lead to synaptic plasticity and changes in gene
  expression. They provide a preferential pathway for signaling to the nucleus to activate
  transcription factors like CREB (cAMP response element-binding protein).
- Persistent Inward Currents (PICs): In spinal motoneurons, CaV1.3 channels are a major contributor to PICs, which amplify synaptic inputs and are essential for sustained motor output.

# **Signaling Pathways and Molecular Interactions**

The function of CaV1.3 is finely tuned by a network of interacting proteins and signaling pathways. Calcium itself is a primary regulator, initiating feedback loops via calcium-binding proteins.

Calmodulin (CaM) and CaMKII: CaM is a key regulatory protein that binds to the C-terminus of the CaV1.3 channel. Ca2+-bound CaM can induce both calcium-dependent inactivation (CDI) and calcium-dependent facilitation (CDF), dynamically modulating channel activity based on the history of calcium influx. Ca2+/calmodulin-dependent protein kinase II (CaMKII) can also phosphorylate the channel, leading to a long-duration facilitation of channel activity, particularly when scaffolded by proteins like densin.

Coupling to KCa Channels: CaV1.3 channels form functional microdomains with calciumactivated potassium channels.

- BK Channels: Close coupling between CaV1.3 and large-conductance BK channels allows for rapid activation of BK channels following calcium entry, which contributes to the repolarization of the action potential.
- SK Channels: The activation of small-conductance SK channels by CaV1.3-mediated calcium influx generates the slow AHP, which is critical for controlling firing patterns and preventing over-excitation.





Click to download full resolution via product page

Diagram of key signaling interactions involving the CaV1.3 channel.



## **Role in Neuropathology and Disease**

Given their central role in regulating neuronal excitability, it is not surprising that mutations and dysregulation of CaV1.3 channels are linked to severe CNS disorders.

- Autism Spectrum Disorders (ASD):De novo gain-of-function mutations in the CACNA1D gene have been identified in individuals with ASD. These mutations often lead to enhanced Ca2+ signaling, which can disrupt neuronal development and synapse formation. For instance, the A749G mutation causes channels to activate at more negative potentials, while the G407R mutation dramatically slows channel inactivation.
- Parkinson's Disease (PD): The autonomous pacemaking of vulnerable dopaminergic
  neurons in the substantia nigra is heavily dependent on CaV1.3 channels. It is hypothesized
  that the continuous calcium load imposed by this pacemaking activity contributes to
  mitochondrial stress and the eventual degeneration of these neurons. Consequently,
  inhibiting CaV1.3 channels is being explored as a neuroprotective strategy for PD.
- Epilepsy and Seizures: Gain-of-function mutations in CACNA1D have also been associated with seizures and neurological abnormalities. The resulting enhanced CaV1.3 activity can contribute to the paroxysmal depolarization shifts that underlie epileptic discharges.

## **Pharmacology and Drug Development**

CaV1.3 channels are a target for the dihydropyridine (DHP) class of LTCC blockers, such as isradipine and nifedipine, which are widely used to treat hypertension. However, a major challenge in targeting CaV1.3 for neurological disorders is selectivity.

- Dihydropyridine Sensitivity: CaV1.3 channels are generally less sensitive to DHPs compared to CaV1.2 channels. This sensitivity is also voltage-dependent, increasing at more depolarized potentials.
- Selectivity Challenges: The high sequence homology between CaV1.2 and CaV1.3 makes
  the development of selective blockers extremely challenging. Most existing compounds block
  both isoforms, leading to dose-limiting cardiovascular side effects (e.g., hypotension) when
  trying to achieve therapeutic concentrations in the brain. The search for truly CaV1.3selective inhibitors is an active area of drug discovery.



Table 2: Pharmacological Profile of CaV1.3 Channels

| Compound   | Class           | Action on<br>CaV1.3     | Notes                                                                                                          | Reference |
|------------|-----------------|-------------------------|----------------------------------------------------------------------------------------------------------------|-----------|
| Isradipine | Dihydropyridine | Antagonist /<br>Blocker | Non-selective (also blocks CaV1.2). Lower sensitivity vs. CaV1.2.                                              |           |
| Nifedipine | Dihydropyridine | Antagonist /<br>Blocker | Non-selective. Requires ~10- fold higher concentration for full block vs. CaV1.2 at normal holding potentials. | _         |
| BayK 8644  | Dihydropyridine | Agonist /<br>Activator  | Potentiates channel opening, used experimentally to study gain-of- function effects.                           |           |

# **Experimental Protocols**

Studying the precise function and modulation of CaV1.3 channels requires specialized electrophysiological and imaging techniques.

# Protocol 1: Whole-Cell Patch-Clamp Recording of CaV1.3 Currents

This protocol describes the characterization of CaV1.3 currents in a heterologous expression system (e.g., tsA-201 or HEK293 cells), a standard method for analyzing channel properties and the effects of mutations or drugs.

### Foundational & Exploratory





#### I. Cell Preparation and Transfection:

- Culture tsA-201 cells in DMEM supplemented with 10% FBS and 1% penicillin-streptomycin.
- Transiently transfect cells using a calcium phosphate-based method. Co-transfect cDNAs for the CaV1.3 α1 subunit (CACNA1D), along with auxiliary α2δ-1 and β subunits (e.g., β3) to ensure proper channel trafficking and function. A fluorescent protein (e.g., GFP) can be co-transfected as a marker.
- Allow 48-72 hours for protein expression before recording.

#### II. Electrophysiological Recording:

- External (Bath) Solution: Prepare a solution containing (in mM): 10 BaCl2 (or CaCl2), 140
  Choline-Cl, 1 MgCl2, 10 HEPES. Adjust pH to 7.4 with CsOH. Barium is often used as the
  charge carrier to eliminate calcium-dependent inactivation and enhance current amplitude.
- Internal (Pipette) Solution: Prepare a solution containing (in mM): 135 Cs-methanesulfonate,
   5 MgCl2, 5 EGTA, 10 HEPES, 4 Mg-ATP. Adjust pH to 7.2 with CsOH. Cesium is used to block outward potassium currents.
- Recording Procedure: a. Transfer a coverslip with transfected cells to the recording chamber on an inverted microscope. b. Pull borosilicate glass pipettes to a resistance of 3-5 MΩ when filled with internal solution. c. Approach a fluorescently-labeled cell and form a giga-ohm seal. d. Rupture the membrane to achieve the whole-cell configuration. Compensate for series resistance (>80%). e. Hold the cell at a negative potential (e.g., -80 mV) to ensure channels are in a closed, non-inactivated state.

#### III. Voltage Protocols and Data Analysis:

- Current-Voltage (I-V) Relationship: Apply a series of depolarizing voltage steps (e.g., from -70 mV to +50 mV in 10 mV increments for 200 ms).
- Activation Curve: Measure the peak inward current at each voltage step. Convert current (I) to conductance (G) using the formula: G = I / (Vm Erev), where Vm is the command potential and Erev is the reversal potential. Plot normalized conductance against voltage and fit with a Boltzmann function to determine the half-maximal activation voltage (V0.5, act).



 Inactivation Analysis: To study steady-state inactivation, apply a series of long (5-10 s) prepulses to various potentials, followed by a test pulse to elicit a maximal current. Plot the normalized test pulse current against the pre-pulse potential and fit with a Boltzmann function to determine V0.5, inact.



Click to download full resolution via product page



Experimental workflow for whole-cell patch-clamp analysis of CaV1.3 channels.

## **Protocol 2: Calcium Imaging of CaV1.3-Mediated Activity**

This protocol provides a general framework for visualizing calcium influx in neurons, which can be adapted to investigate the contribution of CaV1.3 channels.

- Cell Loading: a. Culture primary neurons or a suitable cell line on glass coverslips. b. Wash cells with a serum-free medium or a physiological salt solution (e.g., HBSS). c. Incubate the cells with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM or Fura-2 AM) at a final concentration of 2-5 μM for 30-45 minutes at room temperature or 37°C, protected from light. A non-ionic surfactant like Pluronic F-127 is often included to aid dye loading. d. Wash the cells 2-3 times with the salt solution to remove excess dye and allow 20-30 minutes for deesterification.
- Imaging: a. Mount the coverslip onto an imaging chamber on a fluorescence microscope
  equipped with a fast-acquisition camera. b. Perfuse the cells with the salt solution. To
  stimulate activity, use either field electrical stimulation or apply a high potassium solution to
  depolarize the cells. c. Acquire images at a high frame rate to capture the dynamics of the
  calcium transients.
- Pharmacological Dissection: a. To isolate the contribution of CaV1.3 channels, perform the stimulation protocol in the presence and absence of LTCC blockers. b. Due to the lack of selective blockers, a comparative approach is often used. For instance, comparing the reduction in the calcium signal by a DHP (e.g., nifedipine) in wild-type neurons versus neurons from CaV1.3 knockout mice can reveal the specific contribution of the channel.

## **Conclusion and Future Directions**

The CaV1.3 channel is a uniquely tuned calcium conductor that operates at the threshold of neuronal firing, granting it profound control over excitability, pacemaking, and calcium-dependent signaling. Its established links to severe neurodevelopmental and neurodegenerative diseases have solidified its position as a high-value therapeutic target. However, the full potential of targeting CaV1.3 is currently limited by the challenge of pharmacological selectivity.

Future research must focus on several key areas:



- Developing Selective Pharmacology: The discovery of CaV1.3-selective inhibitors is
  paramount for validating its therapeutic potential in preclinical models and for eventual
  clinical use without cardiovascular side effects.
- Understanding Splice Variant Function: Elucidating the specific roles of different CaV1.3 splice isoforms in distinct neuronal populations will allow for more targeted therapeutic strategies.
- Mapping the Channel Interactome: A deeper understanding of the proteins that interact with and modulate CaV1.3 will reveal novel regulatory hubs that could be targeted for drug development.

By advancing our knowledge in these areas, the scientific community can move closer to harnessing the therapeutic potential of modulating CaV1.3 channels to treat a range of debilitating brain disorders.

#### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

## References

- 1. vetmeduni.ac.at [vetmeduni.ac.at]
- 2. Cav1.3 (CACNA1D) L-type Ca2+ channel dysfunction in CNS disorders PMC [pmc.ncbi.nlm.nih.gov]
- 3. Cav1.3 Wikipedia [en.wikipedia.org]
- 4. biorxiv.org [biorxiv.org]
- 5. Structural determinants of CaV1.3 L-type calcium channel gating PMC [pmc.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [role of CaV1.3 channels in neuronal excitability].
   BenchChem, [2025]. [Online PDF]. Available at:
   [https://www.benchchem.com/product/b10819979#role-of-cav1-3-channels-in-neuronal-excitability]



#### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

# BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com